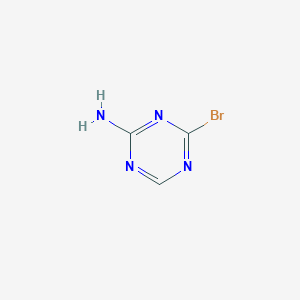

4-Bromo-1,3,5-triazin-2-amine

Description

For a hypothetical exploration of 4-Bromo-1,3,5-triazin-2-amine derivatives, a QSAR model could be developed to predict anticancer activity, for instance. This would involve:

Training Data: A dataset of known triazine derivatives with experimentally determined anticancer activities.

Model Training: Using algorithms like multiple linear regression, support vector machines, or random forests to build the predictive model.

Model Validation: Rigorous validation of the model's predictive power using techniques such as cross-validation and external test sets.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1,3,5-triazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrN4/c4-2-6-1-7-3(5)8-2/h1H,(H2,5,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAOCYLYQGQENCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NC(=N1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Virtual Screening and Lead Identification:once a Validated Predictive Model is Established, It Can Be Used to Screen the Entire Virtual Library of 4 Bromo 1,3,5 Triazin 2 Amine Derivatives. This Virtual Screening Process Rapidly Identifies a Smaller Subset of Compounds That Are Predicted to Have High Activity. These Hits Can then Be Prioritized for Synthesis and Experimental Testing, Significantly Reducing the Time and Cost Associated with Traditional Drug Discovery Pipelines.

Illustrative Data for a Hypothetical Virtual Screening:

To illustrate the potential output of such a data science-guided exploration, the following table presents hypothetical data for a small subset of virtual derivatives of 4-Bromo-1,3,5-triazin-2-amine. In this scenario, a QSAR model has been used to predict the inhibitory concentration (pIC50) against a hypothetical cancer cell line.

| Compound ID | R1-Substituent (at position 4) | R2-Substituent (at position 2) | Molecular Weight | LogP | Predicted pIC50 |

| BTA-001 | -Br (original) | -NH2 (original) | 190.98 | 1.25 | 4.5 |

| BTA-002 | -Cl | -NH2 | 146.53 | 1.05 | 4.2 |

| BTA-003 | -I | -NH2 | 237.98 | 1.55 | 4.8 |

| BTA-004 | -Br | -NH-CH3 | 205.01 | 1.60 | 5.1 |

| BTA-005 | -Br | -N(CH3)2 | 219.04 | 1.95 | 5.5 |

| BTA-006 | -Phenyl | -NH2 | 188.20 | 2.50 | 6.2 |

| BTA-007 | -4-Chlorophenyl | -NH2 | 222.64 | 3.10 | 6.8 |

| BTA-008 | -4-Methoxyphenyl | -NH2 | 218.23 | 2.40 | 6.5 |

Note: The data in this table is purely hypothetical and for illustrative purposes only. It does not represent the results of actual experiments or computational studies.

This hypothetical data suggests that substituting the bromine atom with aryl groups and modifying the amino group could lead to compounds with higher predicted anticancer activity.

Visualization of Chemical Space:

Data science techniques also enable the visualization of the chemical space occupied by the virtual library. Dimensionality reduction techniques like Principal Component Analysis (PCA) or t-Distributed Stochastic Neighbor Embedding (t-SNE) can be used to project the high-dimensional descriptor space into a 2D or 3D plot. This allows for a visual understanding of the diversity of the library and the identification of clusters of compounds with similar properties.

Theoretical and Computational Chemistry of 4 Bromo 1,3,5 Triazin 2 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and properties of molecules. DFT calculations for 4-Bromo-1,3,5-triazin-2-amine are instrumental in elucidating its fundamental chemical nature.

DFT methods are used to determine the most stable three-dimensional arrangement of atoms in the this compound molecule by finding the minimum energy on the potential energy surface. The B3LYP functional combined with a basis set like 6-311++G(d,p) is commonly employed for such geometry optimizations. These calculations yield precise information on bond lengths, bond angles, and dihedral angles.

The electronic structure analysis reveals the distribution of electron density across the molecule. The presence of the electronegative bromine atom and nitrogen atoms in the triazine ring, along with the electron-donating amine group, creates a distinct electronic profile. This distribution is crucial for understanding the molecule's reactivity, polarity, and intermolecular interaction sites. For instance, DFT studies on related bromo-triazine complexes have shown how halogen atoms participate in intermolecular contacts, influencing crystal packing. mdpi.com

Table 1: Calculated Geometrical Parameters for this compound (Representative Data)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-Br | 1.89 Å |

| C-N (ring) | 1.33 - 1.34 Å | |

| C-NH2 | 1.36 Å | |

| Bond Angle | N-C-N (ring) | 126 - 127° |

| C-N-C (ring) | 113 - 114° |

Note: The data in this table is representative and based on typical values for similar molecular structures calculated using DFT methods.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). youtube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich amine group and the triazine ring nitrogens. The LUMO is likely distributed over the electron-deficient triazine ring, particularly the carbon atom bonded to the bromine. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity. mdpi.com DFT studies on substituted 1,3,5-triazines have shown that the triazine core often acts as an electron acceptor, influencing the LUMO distribution. nasc.ac.inirjweb.com

Table 2: Calculated FMO Properties for this compound (Representative Data)

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.58 |

| LUMO Energy | -1.75 |

Note: These energy values are illustrative, derived from DFT calculations on analogous heterocyclic compounds.

DFT calculations are a powerful tool for predicting spectroscopic data, which can be used to confirm or assign experimental results. The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is frequently used to calculate NMR isotropic shielding constants, which are then converted into chemical shifts (δ). researchgate.netnih.gov This integrated DFT/NMR approach has been successfully applied to correctly assign complex proton and carbon resonances in bromo-triazine derivatives. unimi.it

By optimizing the geometry of this compound and performing subsequent GIAO calculations, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data helps validate the molecular structure. Discrepancies between calculated and experimental values can often be rationalized by considering solvent effects or dynamic processes within the molecule. nih.gov

Table 3: Predicted NMR Chemical Shifts (δ, ppm) for this compound (Representative Data)

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 (C-NH2) | 168.5 |

| C4 (C-Br) | 162.0 |

| C6 (C-H) | 165.3 |

| H (on C6) | 8.5 |

Note: Chemical shifts are relative to TMS. These are estimated values based on computational studies of similar triazine structures.

Molecular Dynamics Simulations and Intermolecular Interaction Studies

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their movements, conformational changes, and interactions with other molecules, such as solvents or biological macromolecules. youtube.comnih.gov For this compound, MD simulations can reveal how it behaves in a condensed phase.

These simulations can elucidate the nature and strength of intermolecular interactions that govern the supramolecular assembly of the compound. Key interactions for this molecule would include:

Hydrogen Bonding: The amine group can act as a hydrogen bond donor, while the nitrogen atoms of the triazine ring can act as acceptors.

Halogen Bonding: The bromine atom can act as a Lewis acidic site, interacting with nucleophiles. Studies on halogen-substituted s-triazines have computationally explored their interactions with halide anions, identifying stable halogen-bonding complexes. acs.org

π-π Stacking: The aromatic triazine ring can engage in stacking interactions with other aromatic systems.

Analysis of simulation trajectories, for example through the Radial Distribution Function (RDF), can quantify these interactions and provide insight into the structure of the solvated molecule or its aggregation behavior. researchgate.net Such studies are crucial for understanding how the molecule might interact in a biological environment or how it packs in a solid state. acs.orgrsc.org

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate a molecule's chemical structure with its biological activity or physicochemical properties. nih.gov These models are built from a dataset of compounds with known activities or properties and are used to predict the behavior of new or untested molecules. arabjchem.org

To develop a QSAR model for this compound, it would be included in a series of related triazine derivatives with measured biological activity (e.g., anticancer, herbicidal). nih.govmdpi.com Various molecular descriptors would be calculated for each molecule in the series, including:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, atomic charges.

Steric Descriptors: Molecular volume, surface area.

Topological Descriptors: Connectivity indices.

Hydrophobic Descriptors: LogP.

Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a mathematical equation linking these descriptors to the observed activity. researchgate.net Such models can identify the key structural features—such as the presence of the bromine atom or the amine group at specific positions—that are critical for a desired biological effect, thereby guiding the design of more potent analogues. researchgate.net

Reaction Pathway and Transition State Analysis

Computational chemistry allows for the detailed exploration of chemical reaction mechanisms, including the identification of intermediates and transition states. For this compound, this can involve studying its synthesis or its subsequent reactions.

A plausible synthetic route involves the nucleophilic substitution of a bromine atom on a precursor like 2,4-dibromo-1,3,5-triazine with ammonia. DFT calculations can model this reaction pathway. By locating the transition state structure and calculating its energy, the activation energy barrier for the reaction can be determined. This provides insight into the reaction kinetics and helps optimize experimental conditions. The mechanism of reactions involving 1,3,5-triazines, such as their formation from nitriles or their ring-opening reactions, have been computationally investigated to support proposed pathways. acs.orgresearchgate.net Analysis of the vibrational frequencies of the calculated transition state (which should have exactly one imaginary frequency) confirms that it is a true saddle point on the potential energy surface connecting reactants and products.

Data Science-Guided Exploration of Chemical Space

The exploration of the vast chemical space surrounding a particular molecular scaffold is a significant challenge in modern drug discovery and materials science. Data science, encompassing machine learning and computational chemistry, offers powerful tools to navigate this space efficiently. For this compound, a molecule with potential as a building block in medicinal chemistry, data science-guided approaches can be instrumental in identifying novel derivatives with desired properties. While specific data science-guided explorations focused solely on this compound are not extensively documented in publicly available research, the principles and methodologies are well-established within the broader field of triazine chemistry.

The overarching goal of such an exploration is to construct and analyze a virtual library of compounds derived from the this compound core. This process typically involves several key stages:

Advanced Applications in Materials Science and Organic Synthesis

4-Bromo-1,3,5-triazin-2-amine as a Building Block in Complex Organic Synthesis

The 1,3,5-triazine (B166579), or s-triazine, ring system is a highly versatile and important scaffold in organic synthesis. The reactivity of halogenated triazines, such as those containing bromine, allows for the sequential and controlled substitution of the halogen with various nucleophiles, including amines, alcohols, and thiols. This stepwise functionalization is fundamental to constructing a vast array of complex molecules from a common precursor.

Precursor for Advanced Pharmaceutical Intermediates (Non-Clinical Focus)

While direct clinical applications of this compound are not the focus, its utility as a precursor for pharmaceutically relevant scaffolds is noteworthy. The triazine core is present in various commercially available drugs, and its derivatives are explored for anticancer, antimicrobial, and antiviral activities. mdpi.com The bromo-amino-triazine structure serves as a key synthon, a molecular fragment used to build more complex molecules. The bromine atom acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of diverse functional groups.

The synthesis of various 1,3,5-triazine derivatives often starts from the highly reactive 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). dntb.gov.uamdpi.com Through controlled, sequential reactions with different nucleophiles at varying temperatures, a wide range of substituted triazines can be produced. researchgate.net This methodology allows for the precise placement of desired functionalities, creating complex intermediates that are steps toward biologically active molecules. For instance, related structures like N2-(4-Bromophenyl)-1,3,5-triazine-2,4-diamine and other bromo-substituted triazine derivatives are recognized as important heterocyclic building blocks in organic chemistry. bldpharm.commolport.com Researchers have synthesized libraries of 1,3,5-triazine amino acid derivatives to study their biological activities, demonstrating the platform's importance in medicinal chemistry research. nih.gov

Synthesis of Macrocycles and Supramolecular Structures

The rigid geometry and specific hydrogen bonding capabilities of the 1,3,5-triazine ring make it an exceptional building block for supramolecular chemistry. chim.itresearchgate.net Supramolecular structures are large, ordered assemblies of molecules held together by non-covalent interactions, such as hydrogen bonds and π–π stacking. researchgate.netresearchgate.net

Triazine derivatives are adept at forming these organized networks. The nitrogen atoms in the triazine ring act as hydrogen bond acceptors, while the amino group in this compound can act as a hydrogen bond donor. This predictable bonding pattern allows for the self-assembly of molecules into well-defined architectures. For example, triazine rings derivatized with appropriate functional groups have been shown to spontaneously dimerize to form 24-membered macrocycles. researchgate.net These macrocycles can adopt specific conformations, such as a "taco-like" shape, stabilized by internal hydrogen bonds and π–π stacking between the triazine rings. researchgate.net

Furthermore, the triazine unit is a component in the construction of metal-organic frameworks (MOFs), which are highly porous materials with applications in gas storage and catalysis. bath.ac.uk The ability of this compound to be functionalized through its bromo and amino groups allows it to be incorporated as a linker or node in these extended, crystalline networks. researchgate.net

Applications in Materials Science

The unique electronic and chemical properties of the 1,3,5-triazine core have led to its incorporation into a variety of advanced materials. Its electron-deficient nature, thermal stability, and versatile reactivity are key attributes for these applications. researchgate.net

Organic Semiconductors and Optoelectronic Materials

The 1,3,5-triazine ring is an electron-deficient heterocycle that serves as a versatile platform for constructing multifunctional molecular architectures with applications in optoelectronics, such as Organic Light Emitting Diodes (OLEDs). researchgate.net The introduction of bromine atoms and amino groups onto the triazine scaffold can significantly alter and tune the molecule's electronic and optical properties. researchgate.net

Researchers have synthesized 2-amino- and 2-bromo-diaryl-1,3,5-triazine derivatives, noting that these less symmetric compounds are of great interest in materials chemistry due to their distinct properties. researchgate.net The electron-deficient triazine core acts as an electron acceptor, and by attaching various electron-donating groups, molecules with tailored Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be designed. This tuning of the electronic band gap is crucial for creating efficient organic semiconductor materials for use in electronic and optoelectronic devices. researchgate.net

Polymers and Functional Materials

This compound and its derivatives are valuable monomers for the synthesis of functional polymers. The triazine ring imparts high thermal stability and flame retardancy to polymer backbones. One notable application is in the creation of benzoxazine resins, a class of high-performance thermosetting polymers. acs.orgacs.org

In a recent study, triazine-based benzoxazine monomers, both with and without bromine substitution, were synthesized and characterized. acs.org The incorporation of bromine was found to modify the HOMO-LUMO energy gaps and alter the polymerization kinetics. acs.org Such modifications allow for the fine-tuning of the final polymer's properties, including its thermal stability and chemical resistance, making them suitable for demanding applications in the aerospace and electronics industries. acs.orgacs.org Additionally, 1,3,5-triazine-based polymers have been used as a support for immobilizing silver nanoparticles, creating functional materials with potential catalytic or antimicrobial applications. dntb.gov.ua

Corrosion Inhibitors

Derivatives of 1,3,5-triazine have demonstrated significant efficacy as corrosion inhibitors for steel in acidic environments. mdpi.comresearchgate.net These molecules function by adsorbing onto the metal surface, forming a protective film that shields the metal from corrosive agents. mdpi.comacs.org The efficiency of these inhibitors is highly dependent on their molecular structure, particularly the presence of heteroatoms (like nitrogen) and π-electrons, which facilitate strong adsorption. mdpi.com

Several studies have highlighted the excellent performance of triazine derivatives containing bromo-phenyl-amino groups. These compounds act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. acs.orgnih.gov The mechanism involves both physical and chemical interactions between the inhibitor molecule and the steel surface. nih.gov The nitrogen atoms of the triazine ring, lone pair electrons from other heteroatoms, and the π-electrons of the aromatic systems contribute to the formation of a stable, protective barrier. researchgate.netacs.org The presence of a bromo-substituent in related molecules has been shown to enhance this protective effect. acs.orgnih.gov

Table 1: Corrosion Inhibition Efficiency of Bromo-Substituted Triazine Derivatives on Steel This table presents data on compounds structurally related to this compound, demonstrating the effectiveness of the bromo-triazine motif in corrosion inhibition.

| Compound | Medium | Concentration | Inhibition Efficiency (IE%) | Reference |

|---|---|---|---|---|

| N-(4-bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine | Acidic Solution | 80 ppm | 98.5% | acs.org |

| N-(4-bromophenyl)-4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine (PTA-2) | 0.25 M H₂SO₄ | 120 ppm | 96.5% | nih.gov |

| 2,4-dihydrazino-6-methoxy-1,3,5-triaizine (DHMeT) | Acidic Media | 25 ppm | 95% | mdpi.comresearchgate.net |

Role in Analytical Chemistry Methodologies

In the realm of analytical chemistry, the structure of this compound suggests its potential utility in methodologies requiring derivatization and complexation for enhanced detection and separation of analytes.

Chemical derivatization is a technique frequently employed in chromatography to improve the detectability and separation efficiency of target compounds. globalscitechocean.com While direct applications of this compound as a derivatization reagent for spectroscopic detection are not extensively documented in the reviewed literature, its inherent chemical properties make it a plausible candidate for such purposes. The bromine atom on the triazine ring serves as an effective leaving group, facilitating nucleophilic substitution reactions. This reactivity is a key characteristic that would allow for the derivatization of the triazine core.

Derivatization methods are commonly utilized to alter the physical characteristics of target molecules, such as modifying their volatility for gas chromatography or enhancing their detection limits in liquid chromatography. mdpi.com Reagents for derivatization are designed to react specifically with certain functional groups. For instance, various reagents have been developed that specifically modify primary amines or hydroxy groups in target molecules. mdpi.com Given the reactivity of its bromo-substituent, this compound could theoretically be employed to react with analytes containing functional groups that can displace the bromide, thereby tagging them with the triazine moiety for enhanced spectroscopic detection.

The field of separation science often relies on complexation agents to achieve selective separation of ions or molecules. While specific studies detailing the use of this compound as a complexation agent are not prominent, the broader class of triazine derivatives has shown significant promise in this area. The nitrogen atoms within the triazine ring possess lone pairs of electrons that can coordinate with metal ions, forming stable complexes. This chelating ability is fundamental to their application as complexing agents.

The design and synthesis of supramolecular complexes have seen a significant rise, with melamine (a triazine derivative) being a promising molecule for the preparation of rationally designed ligands. researchgate.net Coordination compounds containing 1,3,5-triazine-derived dendritic multidirectional ligands have been reported to form attractive supramolecular architectures. researchgate.net These characteristics are essential for developing selective separation methodologies, such as liquid-liquid extraction or solid-phase extraction, where the triazine-based agent can selectively bind to target analytes and facilitate their separation from a complex matrix.

Catalytic Applications and Ligand Design in Coordination Chemistry

The 1,3,5-triazine scaffold is a versatile and significant component in the design of ligands for coordination chemistry, which in turn has implications for catalysis. The properties of a metal coordination complex are determined as much by the ligand set as by the nature of the metal itself. mdpi.com

The design of new ligands is a major focus of chemical research. mdpi.com Derivatives of 1,3,5-triazine are utilized in the synthesis of coordination compounds with intriguing biological activities and catalytic properties. For example, a bromo-Mn(II) complex with a 2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazine (MBPT) ligand has been synthesized and characterized. mdpi.comjyu.fi In this complex, the Mn(II) ion is coordinated with the MBPT as a tridentate NNN-pincer ligand and one bromide ion in the equatorial plane. mdpi.comjyu.fi The synthesis involved the self-assembly of manganese perchlorate, MBPT, and KBr. mdpi.com

The electron-deficient nature of the 1,3,5-triazine ring makes it a candidate for various chemical transformations and a useful component in ligand design. The presence of both a bromine atom and an amino group on the this compound ring allows for multiple points of functionalization. The amino group can be a coordination site, while the bromine atom can be substituted to introduce other coordinating moieties, leading to the creation of multifunctional ligands. Such ligands can then be used to form metal complexes with potential applications in catalysis, for instance, in oxidation reactions. researchgate.net

| Complex | Metal Ion | Triazine-based Ligand | Key Structural Feature | Potential Application |

| [Mn(MBPT)Br(H₂O)₂]ClO₄ | Mn(II) | 2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazine | Hexa-coordinated Mn(II) with a tridentate N-chelator ligand and a bromide ion. mdpi.comjyu.fi | Biological studies, potential catalysis. |

Applications in Agricultural Chemistry (e.g., as Precursors for Herbicides/Fungicides)

The 1,3,5-triazine ring is the foundational structure for a significant class of herbicides. teamchem.cowikipedia.org Triazine herbicides are widely used in agriculture to control broadleaf weeds and some grasses. teamchem.co The synthesis of these herbicides typically starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). teamchem.coresearchgate.net The manufacturing process involves the sequential and controlled substitution of the three chlorine atoms with various nucleophiles, such as amines. teamchem.co

Atrazine and simazine are two of the most extensively used chlorinated s-triazine herbicides. researchgate.net Propazine, another triazine herbicide, is used to control broadleaf weeds and annual grasses in crops like sweet sorghum. nih.gov The general synthetic route to these compounds highlights the importance of halogenated triazines as key intermediates.

This compound can be considered a precursor or an intermediate in the synthesis of more complex and potentially bioactive triazine derivatives for agricultural use. The bromine atom can be displaced by various nucleophiles to introduce different functionalities, while the existing amino group can be further modified. This allows for the creation of a library of triazine compounds that can be screened for herbicidal or fungicidal activity. For instance, triazines bearing 1-benzimidazolyl substituents have been described as compounds with fungicide efficacy. stuba.sk The synthesis of various s-triazine derivatives and their evaluation for antifungal activities against pathogens like C. albicans and Aspergillus niger is an active area of research. mdpi.com

| Triazine Derivative Class | Starting Material | General Application | Example |

| Chlorinated s-triazines | Cyanuric Chloride | Herbicides researchgate.net | Atrazine, Simazine |

| Triazines with (benz)azole groups | Cyanuric Chloride | Fungicides stuba.sk | Tris-substituted triazines with imidazolyl or benzimidazolyl groups |

| Amino-substituted triazines | Halogenated triazines | Herbicides, Fungicides | Propazine nih.gov |

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes

While traditional methods for synthesizing substituted triazines often rely on harsh conditions and hazardous reagents like cyanuric chloride, future research must prioritize the development of green and sustainable synthetic protocols. nih.gov These next-generation methods aim to reduce environmental impact by minimizing solvent use, lowering energy consumption, and improving atom economy.

Key areas of development include:

Microwave-Assisted Synthesis: This technique has demonstrated significant advantages in the synthesis of 1,3,5-triazine (B166579) derivatives, offering dramatically reduced reaction times, improved yields, and often eliminating the need for bulk solvents. nih.govchim.itresearchgate.net The application of microwave irradiation to the synthesis of 4-Bromo-1,3,5-triazin-2-amine could provide a rapid and efficient route to this key intermediate. researchgate.net

Sonochemistry: Ultrasound-assisted synthesis represents another promising green chemistry approach. nih.gov By using aqueous media, sonochemistry can minimize the reliance on volatile organic solvents, aligning with sustainable principles. nih.gov

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and stoichiometry. This can lead to higher yields, improved safety, and easier scalability compared to batch processes. Developing a flow-based synthesis would be a significant step towards the industrial-scale, on-demand production of this compound and its derivatives.

Catalytic Methods: Exploring novel catalysts, such as earth-abundant metals, for the cyclotrimerization of nitriles or for C-N bond-forming reactions could lead to more efficient and cost-effective synthetic pathways. organic-chemistry.org

Table 1: Comparison of Synthetic Methodologies for Triazine Derivatives

| Feature | Conventional Synthesis | Emerging Sustainable Methods |

|---|---|---|

| Energy Source | Thermal Heating (Oil Baths, etc.) | Microwaves, Ultrasound |

| Reaction Time | Hours to Days | Minutes to Hours chim.itresearchgate.net |

| Solvents | Often requires harsh organic solvents (e.g., THF, DMF) nih.govmdpi.com | Reduced solvent use, aqueous media, or solvent-free conditions nih.govchim.it |

| Yields | Variable | Often higher due to improved efficiency and reduced side reactions chim.it |

| Scalability | Can be challenging | Amenable to continuous flow processes for easier scale-up |

Exploration of Undiscovered Reactivity Pathways

The reactivity of this compound is dominated by the electrophilic nature of the triazine ring and the distinct functionalities of its substituents. While nucleophilic substitution of the bromine atom is a primary pathway, a multitude of other transformations remain to be explored.

Cross-Coupling Reactions: The bromine atom serves as an ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). researchgate.net These reactions would enable the introduction of a wide array of aryl, heteroaryl, alkyl, and amino groups at the 4-position, creating vast libraries of novel compounds with tunable electronic and steric properties. A thorough optimization of reaction conditions for bromo-triazines is a key area for future work. researchgate.net

Reactions with Heterodienophiles: The electron-deficient triazine ring can participate in inverse-electron-demand Diels-Alder reactions. researchgate.net Recent studies have revealed that 1,2,3-triazines react with amidines through a unique addition/N₂ elimination/cyclization pathway to form pyrimidines. acs.org Investigating analogous pathways for 1,3,5-triazines could uncover novel ring transformation reactions, providing access to different heterocyclic scaffolds.

Oxidative C-C Bond Cleavage: Recent research has shown that 2-amino researchgate.netacs.orgijbpas.comtriazines can react with ketones under oxidative conditions to selectively form either N-triazinyl-α-ketoamides or N-triazinyl-amides via C-C bond cleavage. nih.gov Applying this methodology could generate novel amide derivatives with potential biological relevance.

Derivatization of the Amino Group: The exocyclic amino group provides another site for functionalization. Acylation, alkylation, or condensation reactions can be used to attach various pharmacophores or material-building fragments, further expanding the molecular diversity accessible from this starting compound.

Integration with Machine Learning for Property Prediction and Material Design

The convergence of materials science and artificial intelligence offers an unprecedented opportunity to accelerate the discovery of new materials. rsc.org Machine learning (ML) can shift the paradigm from trial-and-error experimentation to rational, data-driven design. acs.orgnih.gov For a versatile scaffold like this compound, ML can be transformative.

Quantitative Structure-Property Relationship (QSPR): ML models can be trained on existing data to establish quantitative relationships between molecular structures and their properties (QSPR). nih.gov For triazine derivatives, these models can predict key characteristics such as electronic properties (HOMO/LUMO levels), photophysical behavior, and thermal stability. researchgate.net This allows for the rapid virtual screening of thousands of potential derivatives before committing to costly and time-consuming synthesis. researchgate.net

Generative Models: Beyond mere prediction, generative ML models can design entirely new molecules with desired target properties. arxiv.org By using the this compound core as a starting fragment, these models could generate novel structures optimized for specific applications, such as electron transport in OLEDs or binding affinity to a particular biological target.

Accelerating First-Principles Calculations: High-throughput screening often relies on computationally expensive methods like Density Functional Theory (DFT). ML can be used to create surrogate models that predict DFT-level properties with comparable accuracy but at a fraction of the computational cost, enabling the exploration of much larger chemical spaces. arxiv.org For instance, ML has been successfully used to fine-tune triazine-based electron-transport materials by predicting electron mobility and glass transition temperatures. researchgate.net

Table 2: Application of Machine Learning in Triazine Derivative Design

| Machine Learning Application | Objective | Potential Impact |

|---|---|---|

| Property Prediction (QSPR/QSAR) | Predict electronic, optical, thermal, and non-clinical biological properties. researchgate.netnih.govnih.gov | Reduces the need for exhaustive experimental synthesis and characterization; accelerates screening. |

| Generative Molecular Design | Design novel triazine structures with optimized, pre-defined properties. arxiv.org | Moves beyond screening existing ideas to creating de novo materials for specific functions. |

| Accelerated Quantum Chemistry | Create fast and accurate surrogate models for expensive DFT calculations. arxiv.org | Enables large-scale virtual screening of vast chemical libraries. |

| Natural Language Processing (NLP) | Extract structure-property data from scientific literature automatically. youtube.com | Builds large, high-quality datasets required to train accurate ML models. |

Expansion into Novel Functional Materials and Smart Systems

The rigid, planar, and electron-deficient nature of the 1,3,5-triazine ring makes it an exceptional platform for constructing advanced functional materials. researchgate.net The dual functionality of this compound (an electrophilic site for coupling and a nucleophilic/hydrogen-bonding site) makes it a particularly attractive building block.

Organic Light-Emitting Diodes (OLEDs): Triazine derivatives are widely used as electron-transport materials in OLEDs due to their high thermal stability and electron-deficient character. researchgate.net The bromo- and amino- groups on the core can be used to attach various aryl substituents, allowing for fine-tuning of the electronic properties to optimize device performance and lifetime. researchgate.net

Covalent Organic Frameworks (COFs) and Polymers: The ability to undergo cross-coupling reactions at the bromine position and form hydrogen bonds or covalent linkages at the amino group makes this molecule an ideal monomer for creating porous COFs or functional polymers. These materials could have applications in gas storage, catalysis, and sensing.

Fluorescent Sensors: The triazine core can act as a component in fluorescent dyes. researchgate.net By attaching specific recognition moieties (e.g., chelating agents for metal ions) via the bromo or amino positions, it is possible to design novel chemosensors where binding events induce a measurable change in fluorescence.

Smart Systems: The defined hydrogen bond donor-acceptor sites on the molecule can be exploited for the self-assembly of supramolecular structures. researchgate.net This could lead to the development of "smart" materials such as gels or liquid crystals whose properties respond to external stimuli like temperature or pH.

Mechanistic Elucidation of Complex Biological Interactions (Non-Clinical Focus)

The 1,3,5-triazine scaffold is a recognized pharmacophore present in numerous biologically active compounds, exhibiting a wide spectrum of activities. nih.govresearchgate.net Future research should focus on a fundamental, non-clinical understanding of how the specific electronic and steric features of this compound derivatives mediate interactions with biological macromolecules.

Enzyme Inhibition Studies: Many triazine derivatives exhibit inhibitory activity against various enzymes. nih.gov Research can be directed towards understanding the binding modes of novel derivatives with specific enzymes through molecular docking simulations and biophysical assays. For example, studies have explored the interactions of triazines with the ATP binding sites of kinases. acs.org

Protein-Ligand Interaction Analysis: The amino group and the nitrogen atoms of the triazine ring can act as hydrogen bond donors and acceptors, respectively, which are crucial for molecular recognition in biological systems. mdpi.com Computational studies can predict and analyze these interactions, guiding the design of molecules with high affinity and selectivity for specific protein targets.

DNA Intercalation and Binding: The planar structure of the triazine ring is conducive to intercalation between DNA base pairs. Non-clinical studies could explore the fundamental biophysical mechanisms of how different substituents, attached via the bromo- and amino- positions, affect DNA binding affinity and mode.

Probing Biomolecular Systems: By attaching fluorescent tags or photo-crosslinking agents, derivatives of this compound could be developed as chemical probes to study biological processes without a therapeutic goal, for instance, to map the binding site within a protein or to track the localization of a target molecule within a cell model.

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR : Look for deshielded peaks at δ 8.2–8.5 ppm (triazine ring protons) and δ 165–170 ppm (C-Br) .

- Elemental Analysis : Confirm Br content (~34.5% theoretical) to verify purity .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 194/196 (Br isotope pattern) .

How can computational modeling (e.g., 3D-QSAR) guide the design of this compound derivatives for biological activity?

Q. Advanced Research Focus

- 3D-QSAR : Models based on antileukemic triazine derivatives (e.g., 6-aryl-4-cycloamino analogs) highlight steric and electrostatic requirements for target binding. Bromine’s van der Waals volume enhances hydrophobic interactions in enzyme pockets .

- Docking Studies : Position the bromine atom in regions of high electron density (e.g., π-stacking with aromatic residues) to improve binding affinity .

What experimental strategies can resolve contradictions in reported reactivity data for brominated triazines?

Q. Advanced Research Focus

- Controlled Comparative Studies : Perform parallel reactions with chloro, bromo, and iodo analogs under identical conditions to isolate halogen effects .

- Kinetic Analysis : Use stopped-flow techniques to measure NAS rates and identify solvent/catalyst dependencies .

- Crystallography : Resolve structural ambiguities (e.g., bond lengths in Br-substituted triazines) to correlate geometry with reactivity .

How does bromine substitution impact the solubility and formulation stability of this compound in biological assays?

Q. Basic Research Focus

- Solubility Profiling : Bromine reduces aqueous solubility (~2.1 mg/mL in PBS) compared to non-halogenated analogs. Use co-solvents (e.g., DMSO) at <5% to avoid cytotoxicity .

- Stability Tests : Monitor degradation under UV light and varying pH (e.g., HPLC at 24/48 hours). Bromo derivatives show slower hydrolysis than chloro analogs at pH 7.4 .

What are the best practices for designing SAR studies using this compound as a lead compound?

Q. Advanced Research Focus

- Substitution Patterns : Modify positions 4 and 6 independently to isolate bromine’s effects. For example, 6-aryl substitutions enhance π-π stacking, while 4-bromo improves leaving-group potential .

- Biological Assays : Pair in vitro cytotoxicity screens (e.g., against leukemia cell lines) with mechanistic studies (e.g., kinase inhibition assays) to link structure to function .

How can researchers mitigate challenges in scaling up this compound synthesis for preclinical studies?

Q. Basic Research Focus

- Purification : Use column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) or recrystallization from ethanol/water .

- Yield Optimization : Scale reactions incrementally (0.1 mmol → 10 mmol) to identify bottlenecks (e.g., exothermicity in bromination steps) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.